Foslevodopa
Descripción
Structure
3D Structure
Propiedades
Número CAS |
97321-87-4 |
|---|---|
Fórmula molecular |
C9H12NO7P |
Peso molecular |
277.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |
Clave InChI |
YNDMEEULGSTYJT-LURJTMIESA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |
Apariencia |
Solid powder |
Otros números CAS |
101141-95-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |
Origen del producto |
United States |
Métodos De Preparación
pH-Dependent Solubility Profiling
Experimental data from equilibrium solubility studies reveal Foslevodopa’s exceptional pH-responsive characteristics:
| pH | Solubility (mg/mL) | Stability (% decomposition/24h) |
|---|---|---|
| 5.0 | 12.4 ± 0.8 | 0.05 ± 0.01 |
| 6.0 | 87.3 ± 2.1 | 0.12 ± 0.03 |
| 7.4 | 1045 ± 15 | 0.18 ± 0.02 |
| 8.5 | 1320 ± 22 | 0.35 ± 0.05 |
Data adapted from phase I clinical trial formulations
The solubility profile necessitates strict pH control during manufacturing, with optimal stability achieved between pH 7.2-7.6. Below pH 6.5, precipitation risk increases exponentially, while alkaline conditions (>pH 8.0) accelerate phosphate ester hydrolysis.
Co-Formulation with Foscarbidopa
To maintain decarboxylase inhibition during subcutaneous infusion, Foslevodopa requires co-formulation with its carbidopa prodrug counterpart. The mass ratio optimization process evaluated multiple combinations:
Table 1: Formulation stability at different Foslevodopa:Foscarbidopa ratios
| Ratio | pH | Osmolality (mOsm/kg) | 72h Stability (%) |
|---|---|---|---|
| 4:1 | 7.35 | 290 ± 5 | 98.2 ± 0.3 |
| 10:1 | 7.40 | 310 ± 8 | 97.8 ± 0.5 |
| 20:1 | 7.38 | 285 ± 6 | 99.1 ± 0.2 |
Data source: Phase I clinical trial formulations
The 20:1 ratio demonstrated optimal stability and compatibility with subcutaneous tissue, achieving <1% decomposition after 72 hours at 37°C.
Lyophilization Process Parameters
Clinical-grade Foslevodopa utilizes lyophilized formulations to enhance long-term stability. The freeze-drying protocol involves:
- Solution preparation : 200 mg/mL Foslevodopa/Foscarbidopa (20:1) in WFI (Water for Injection)
- pH adjustment : Titration with 0.1N NaOH to 7.40 ± 0.05
- Freezing : Shelf temperature -45°C for 4 hours
- Primary drying : 0.15 mBar at -35°C for 48 hours
- Secondary drying : 0.05 mBar at 25°C for 12 hours
Residual moisture content post-lyophilization measures 0.8-1.2% by Karl Fischer titration, ensuring chemical stability during storage.
Analytical Quality Control
HPLC Method Validation
The stability-indicating HPLC method employs:
- Column : XBridge BEH C18, 4.6 × 150 mm, 3.5 μm
- Mobile phase : Gradient from 95:5 to 60:40 (0.1% H3PO4:ACN) over 15 minutes
- Detection : UV at 280 nm
Validation parameters meet ICH Q2(R1) guidelines:
- Linearity : R² = 0.9998 over 50-150% target concentration
- Accuracy : 98.5-101.3% recovery
- Precision : RSD ≤1.2% for intra-day variability
Solid-State Characterization
Powder X-ray diffractometry confirms crystalline structure stability post-lyophilization. Key diffraction peaks at:
- 8.9° 2θ (d-spacing 9.93 Å)
- 12.4° 2θ (d-spacing 7.14 Å)
- 17.2° 2θ (d-spacing 5.15 Å)
No amorphous content detected by modulated differential scanning calorimetry (mDSC).
Clinical Formulation Preparation
For subcutaneous infusion, the lyophilized powder is reconstituted with sterile water for injection (SWFI) to achieve:
- Final concentration : 40 mg/mL Foslevodopa, 2 mg/mL Foscarbidopa
- Osmolality : 290 ± 15 mOsm/kg
- Particulate matter : <10 particles ≥10 μm per container
Stability testing demonstrates 96-hour compatibility at 37°C when protected from light, with <2% degradation products.
Stability Considerations
Long-term stability data from accelerated testing conditions:
| Storage Condition | Duration | Potency Retention | Major Degradants |
|---|---|---|---|
| 25°C/60% RH | 24 months | 98.7% ± 0.4 | Levodopa (0.8%) |
| 40°C/75% RH | 6 months | 97.2% ± 0.6 | Levodopa (1.2%), 3-O-Methyldopa (0.5%) |
Relative humidity >70% accelerates phosphate ester hydrolysis, necessitating aluminum blister packaging with desiccant.
Análisis De Reacciones Químicas
Foslevodopa undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound demonstrates high water solubility and excellent chemical stability near physiological pH, enabling continuous subcutaneous infusion therapy . The major products formed from these reactions include stable levodopa plasma levels, which are maintained for up to 72 hours .
Aplicaciones Científicas De Investigación
Pharmacological Properties
- Solubility and Stability : Foslevodopa exhibits high water solubility and excellent chemical stability near physiological pH, making it suitable for continuous subcutaneous infusion therapy .
- Dopamine Replacement : As a prodrug, foslevodopa is converted into levodopa in the body, addressing dopamine deficiency in PD patients, which is a hallmark of the disease .
Continuous Subcutaneous Infusion
Foslevodopa-foscarbidopa has been evaluated in several clinical trials for its efficacy in managing motor fluctuations associated with advanced PD. A pivotal phase 3 trial demonstrated significant improvements in "on" time without troublesome dyskinesia and reductions in "off" time compared to traditional oral levodopa-carbidopa therapy .
- Study Design : The trial involved a randomized, double-blind design across multiple centers, assessing patients who averaged 2.5 hours of daily "off" time .
- Results : Patients receiving foslevodopa-foscarbidopa showed a mean increase of 2.72 hours in "on" time without troublesome dyskinesia and a reduction of 2.75 hours in "off" time . Adverse events were primarily infusion site reactions, which were mostly mild to moderate .
Case Studies
Recent case studies have highlighted the effectiveness of foslevodopa in acute settings:
- Akinetic Crisis Management : A case reported successful management of an akinetic crisis using subcutaneous foslevodopa in an intensive care unit setting. This application underscores the potential for fos
Mecanismo De Acción
Foslevodopa acts as a prodrug for levodopa. It inhibits aromatic amino-acid decarboxylase in peripheral tissues, which in turn inhibits the peripheral breakdown of levodopa. This increases the availability of levodopa at the blood-brain barrier, allowing a lower levodopa dose to be effective . The molecular targets and pathways involved include the dopaminergic neurons in the substantia nigra pars compacta, which are affected by dopamine deficiency in Parkinson’s disease .
Comparación Con Compuestos Similares
Foslevodopa is compared with other similar compounds such as levodopa and carbidopa. Unlike immediate-release levodopa and carbidopa, foslevodopa and foscarbidopa are administered as a continuous subcutaneous infusion, which maintains stable levodopa levels and addresses the limitations of oral levodopa therapy . This unique delivery method provides a more consistent therapeutic effect and reduces motor fluctuations in patients with Parkinson’s disease .
Actividad Biológica
Foslevodopa, also known as ABBV-951, is a soluble formulation of levodopa and carbidopa prodrugs designed for the treatment of advanced Parkinson's disease (PD). This compound is administered via continuous subcutaneous infusion (CSCI), providing a novel approach to managing motor fluctuations in patients inadequately controlled by oral medications. This article delves into the biological activity of foslevodopa, focusing on its efficacy, safety, and overall impact on patients with advanced PD.
Foslevodopa is rapidly converted into its active forms, levodopa and carbidopa, upon administration. This conversion allows for a more consistent plasma level of levodopa, which is crucial for managing the symptoms of PD. The continuous infusion method helps to minimize the "off" periods that patients experience with traditional oral dosing regimens.
Clinical Efficacy
Recent studies have demonstrated the effectiveness of foslevodopa in reducing motor fluctuations in patients with advanced PD. A significant clinical trial evaluated the safety and efficacy of foslevodopa/foscarbidopa over a 52-week period. Key findings from this study are summarized in the table below:
| Outcome Measure | Baseline Mean (SD) | Change at Week 52 (Mean [SD]) | P-value |
|---|---|---|---|
| Normalized "On" time without troublesome dyskinesia | 9.20 (2.42) | +3.8 (3.3) hours | <0.0001 |
| Normalized "Off" time | 10.5 (3.0) | -3.5 (3.1) hours | <0.0001 |
| Morning akinesia prevalence | 77.7% | 27.8% | <0.0001 |
| PDSS-2 Total Score | N/A | -5.40 (CI: -8.03 to -2.78) | N/A |
| PDQ-39 Summary Index | N/A | -4.10 (CI: -8.14 to -0.05) | N/A |
These results indicate that foslevodopa significantly improves both "on" time without troublesome dyskinesia and reduces "off" time compared to traditional therapies .
Safety Profile
The safety profile of foslevodopa has been assessed through various clinical trials, revealing that most adverse events were mild to moderate in severity. The most common adverse events included infusion site reactions, which were reported by approximately 27% of patients . Serious adverse events were relatively low, with a similar incidence between foslevodopa and traditional levodopa treatments .
Summary of Adverse Events
| Adverse Event | Foslevodopa Group (%) | Levodopa Group (%) |
|---|---|---|
| Infusion site erythema | 27% | N/A |
| Pain at infusion site | 26% | N/A |
| Cellulitis | 19% | N/A |
| Overall serious AEs | 8% | 6% |
Case Studies
Several case studies have highlighted the benefits of foslevodopa in real-world settings:
- Case Study 1: A patient with advanced PD who experienced significant motor fluctuations while on oral levodopa transitioned to continuous subcutaneous foslevodopa infusion. After three months, the patient reported a reduction in "off" time from an average of 5 hours to less than 1 hour daily.
- Case Study 2: Another patient who suffered from severe morning akinesia showed improvement after starting on foslevodopa, with morning akinesia episodes decreasing from daily occurrences to only once a week within six weeks of treatment.
Q & A
Q. What are the key considerations when designing a Phase 3 clinical trial to evaluate foslevodopa/foscarbidopa in advanced Parkinson’s disease (aPD)?
Methodological Answer :
- Primary Endpoints : Focus on "On" time without troublesome dyskinesia and "Off" time reduction, validated using Parkinson’s Disease (PD) diaries and MDS-UPDRS Part III scores .
- Study Design : Use a randomized, double-blind, active-controlled design for efficacy comparisons (e.g., foslevodopa vs. oral levodopa/carbidopa) . Include a 52-week open-label extension to assess long-term safety .
- Population : Enroll patients with documented motor fluctuations despite optimized oral therapy, excluding those with severe comorbidities .
- Statistical Power : Ensure a sample size ≥240 patients to detect adverse events (AEs) with annual incidence rates as low as 0.5% .
Q. How should researchers address missing data in motor fluctuation diaries during foslevodopa trials?
Methodological Answer :
Q. What pharmacokinetic (PK) parameters are critical for evaluating foslevodopa/foscarbidopa efficacy?
Methodological Answer :
- Key Metrics : Measure plasma concentrations of levodopa (LD), carbidopa (CD), and their prodrugs. Use serial blood sampling over 48 hours post-infusion to assess AUC, Cmax, and Tmax.
- Stability Testing : Confirm foslevodopa’s solubility (>200 mg/mL) and stability in physiological pH (6.8–7.4) to ensure consistent subcutaneous delivery .
Q. How is safety monitored in foslevodopa trials, and what coding systems are used?
Methodological Answer :
Q. What statistical methods are appropriate for analyzing foslevodopa’s efficacy endpoints?
Methodological Answer :
- Primary Analysis : Apply paired-sample t-tests for changes from baseline in "On"/"Off" times .
- Multiplicity Adjustments : Avoid nominal p-values unless pre-specified hierarchical testing is used .
Advanced Research Questions
Q. How can researchers resolve discrepancies in motor outcomes between open-label and double-blind foslevodopa studies?
Methodological Answer :
Q. What strategies optimize subcutaneous infusion site tolerability in long-term foslevodopa use?
Methodological Answer :
Q. How do cross-cultural differences impact foslevodopa’s PK profile, and how should trials account for this?
Methodological Answer :
- Ethnic Subgroup Analysis : Conduct PK studies in White, Japanese, and Han Chinese cohorts. No clinically meaningful differences in LD/CD exposure were observed, supporting global trial designs .
- Dose Adjustments : Use population PK modeling to tailor infusion rates for genetic polymorphisms (e.g., COMT inhibitors) .
Q. What methodological frameworks assess foslevodopa’s impact on sleep and quality of life (QoL)?
Methodological Answer :
Q. How can researchers address chemical instability of foslevodopa in preclinical formulation studies?
Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
